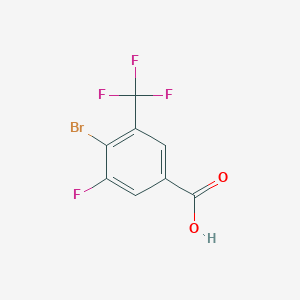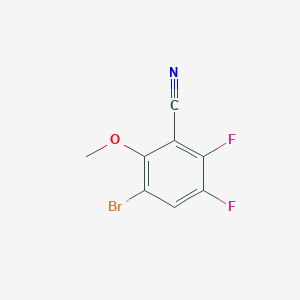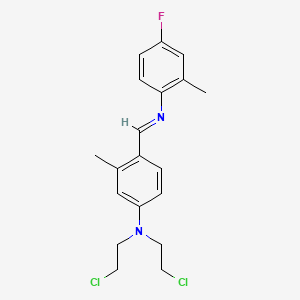
o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a benzylidene group, and a fluoro substituent, which contribute to its diverse reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- typically involves multiple steps, starting with the preparation of o-toluidine derivatives. One common method involves the formation of N-silylated o-toluidine by treating o-toluidine with a stoichiometric quantity of n-BuLi, followed by quenching with chlorotrimethylsilane
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzylamine.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to benzylamine derivatives.
Substitution: Introduction of various nucleophiles at the fluoro position.
科学研究应用
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Industry: In the industrial sector, this compound is explored for its use in the synthesis of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism by which o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- exerts its effects involves interactions with various molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of DNA function. The fluoro substituent can enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity.
相似化合物的比较
o-Toluidine: A simpler analog without the bis(2-chloroethyl)amino and benzylidene groups.
p-Fluoroaniline: Contains the fluoro substituent but lacks the complex functionalization seen in the target compound.
N-(2-Chloroethyl)-N-methyl-2-nitroaniline: Shares the chloroethyl group but differs in the overall structure and functional groups.
Uniqueness: The unique combination of functional groups in o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- imparts distinct reactivity and potential applications that are not observed in simpler analogs. The presence of the bis(2-chloroethyl)amino group, in particular, provides opportunities for covalent modification of biomolecules, making it a valuable tool in medicinal chemistry and biochemical research.
属性
CAS 编号 |
2024-08-0 |
|---|---|
分子式 |
C19H21Cl2FN2 |
分子量 |
367.3 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[(4-fluoro-2-methylphenyl)iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C19H21Cl2FN2/c1-14-12-18(24(9-7-20)10-8-21)5-3-16(14)13-23-19-6-4-17(22)11-15(19)2/h3-6,11-13H,7-10H2,1-2H3 |
InChI 键 |
ZTXBAJPMKRLEOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=C(C=C(C=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


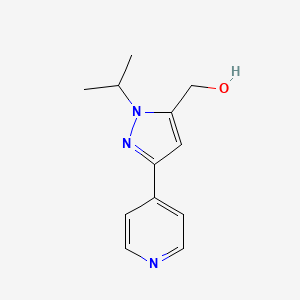
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)
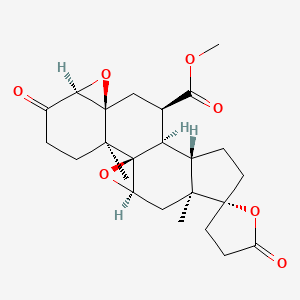
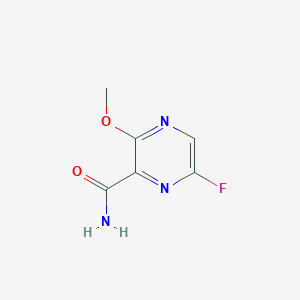
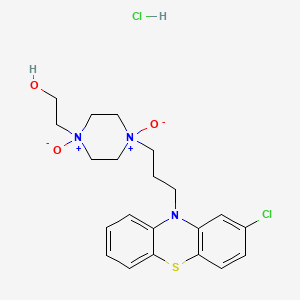
![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)
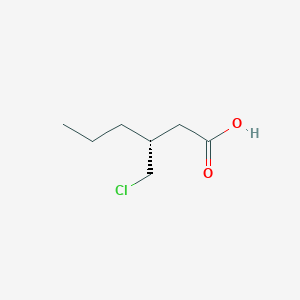

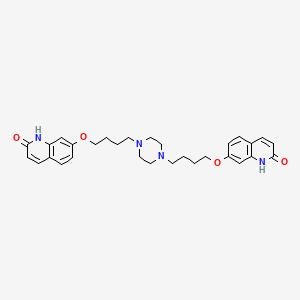
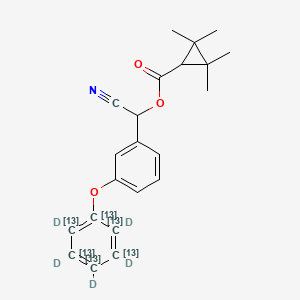
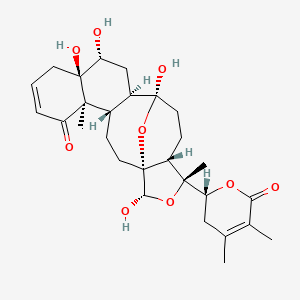
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
